N-(4-chloro-2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide
Übersicht
Beschreibung
N-(4-chloro-2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the degradation of GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability and anxiety. Inhibition of GABA-AT by CPP-115 leads to an increase in GABA levels, resulting in anxiolytic and anticonvulsant effects.
Wirkmechanismus
N-(4-chloro-2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide acts as a competitive inhibitor of GABA-AT, preventing the degradation of GABA and leading to an increase in GABA levels in the brain. This increase in GABA levels results in anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
N-(4-chloro-2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been shown to increase GABA levels in the brain and reduce neuronal excitability, resulting in anxiolytic and anticonvulsant effects. It has also been shown to reduce cocaine self-administration in animal models and reduce alcohol consumption in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-chloro-2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide is its selectivity for GABA-AT, which reduces the risk of off-target effects. However, its potency and selectivity also make it difficult to use in vivo, as high doses are required to achieve therapeutic effects. Additionally, the lack of a commercially available form of N-(4-chloro-2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide makes it difficult to obtain for research purposes.
Zukünftige Richtungen
For research on N-(4-chloro-2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide include investigating its potential therapeutic applications in other neurological and psychiatric disorders, such as depression and post-traumatic stress disorder. Additionally, further studies are needed to determine the optimal dosing and administration methods for N-(4-chloro-2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide. Finally, the development of a commercially available form of N-(4-chloro-2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide would facilitate further research on its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety disorders, and substance use disorders. Preclinical studies have demonstrated the anxiolytic and anticonvulsant effects of N-(4-chloro-2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide in animal models. Clinical trials have also shown promising results in the treatment of cocaine addiction and alcohol use disorder.
Eigenschaften
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-4-pyridin-2-ylpiperazine-1-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN4O/c17-12-4-5-14(13(18)11-12)20-16(23)22-9-7-21(8-10-22)15-3-1-2-6-19-15/h1-6,11H,7-10H2,(H,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUROZTXMGPQWCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=C(C=C(C=C3)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-fluorophenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.